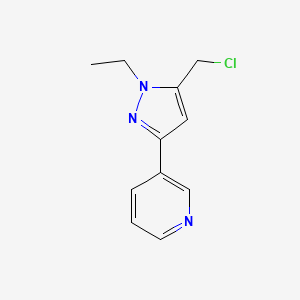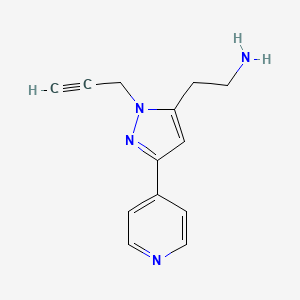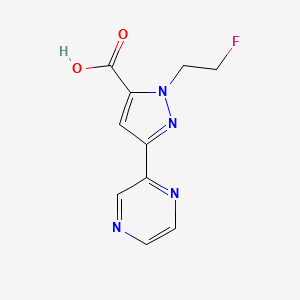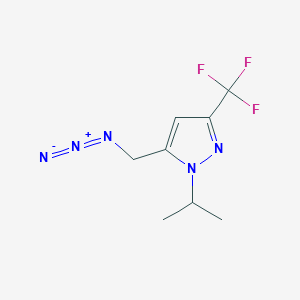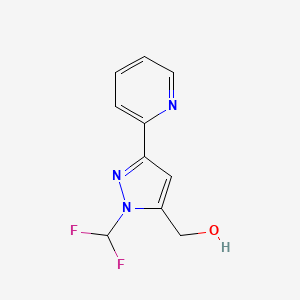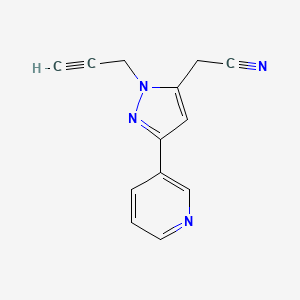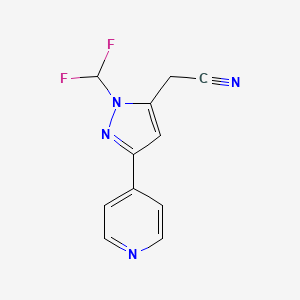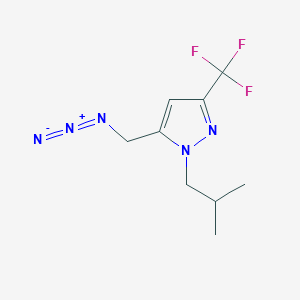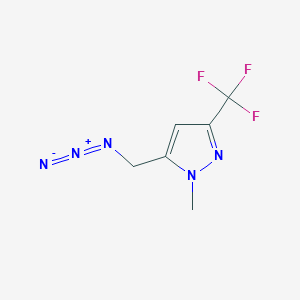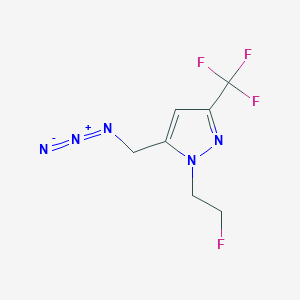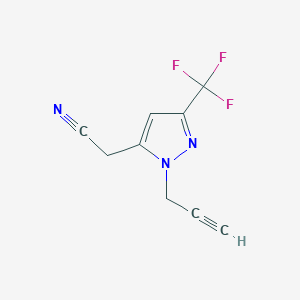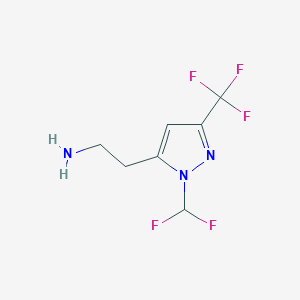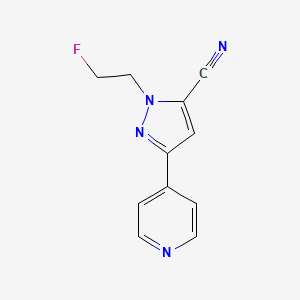
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
描述
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is an organic compound that features a pyrazole ring substituted with a fluoroethyl group, a pyridinyl group, and a carbonitrile group
准备方法
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester.
Addition of the Fluoroethyl Group: The fluoroethyl group can be added through nucleophilic substitution reactions, often using fluoroethyl halides.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through dehydration of an amide or through a cyanation reaction.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction and conditions used.
科学研究应用
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving pyrazole-containing compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoroethyl and pyridinyl groups can enhance the compound’s binding affinity and specificity, while the carbonitrile group can influence its reactivity and stability.
相似化合物的比较
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives, such as:
1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with the pyridinyl group at a different position, which can influence its binding properties and mechanism of action.
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with the carbonitrile group at a different position, which can affect its chemical reactivity and stability.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
属性
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDYLGZBKHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


